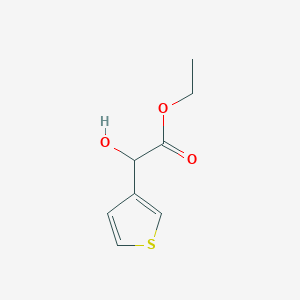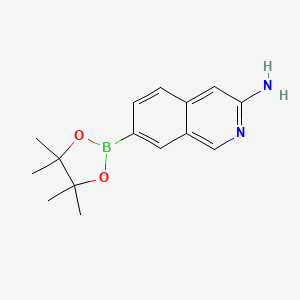![molecular formula C15H21NO4 B8469313 [2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B8469313.png)
[2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester is an organic compound with a complex structure It is characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to an ethyl chain bearing a methylcarbamic acid tert-butyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester typically involves multiple steps. One common approach is the reaction of 2-(2-formylphenoxy)ethanol with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Carboxyphenoxy)-ethyl]methylcarbamic acid tert-butyl ester.
Reduction: 2-(2-Hydroxyphenoxy)-ethyl]methylcarbamic acid tert-butyl ester.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its formyl group can act as a reactive site for enzyme binding, providing insights into enzyme mechanisms and functions.
Medicine
In medicine, this compound has potential applications as a prodrug. The formyl group can be modified to release active pharmaceutical ingredients in a controlled manner, enhancing drug delivery and efficacy.
Industry
In the industrial sector, this compound can be used in the production of polymers and coatings. Its reactive groups allow for cross-linking and polymerization, resulting in materials with desirable properties such as increased durability and resistance to chemicals.
Wirkmechanismus
The mechanism of action of [2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(2-Hydroxyphenoxy)-ethyl]methylcarbamic acid tert-butyl ester: Similar structure but with a hydroxyl group instead of a formyl group.
[2-(2-Methoxyphenoxy)-ethyl]methylcarbamic acid tert-butyl ester: Contains a methoxy group instead of a formyl group.
[2-(2-Aminophenoxy)-ethyl]methylcarbamic acid tert-butyl ester: Features an amino group in place of the formyl group.
Uniqueness
The presence of the formyl group in [2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester makes it unique compared to its analogs. This functional group provides distinct reactivity and potential for modification, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-formylphenoxy)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)9-10-19-13-8-6-5-7-12(13)11-17/h5-8,11H,9-10H2,1-4H3 |
InChI-Schlüssel |
GCLKHCKVAMTFKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC=C1C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B8469235.png)




![2-hydroxy-8,8-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8469277.png)




![5,6-Dimethoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8469328.png)
![10,13-Dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,6,17-trione](/img/structure/B8469337.png)
